Comparative Purity Assessment: N-(4-Phenoxyphenyl)glutaramic acid vs. 3-Methyl Analog
When selecting N-(4-phenoxyphenyl)glutaramic acid for synthesis or screening, the purity specification is a critical differentiator from closely related analogs. The target compound is commercially available at a guaranteed purity of 98% . In contrast, a closely related analog, 3-Methyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid, is typically supplied at a lower purity of 95% . This 3% difference in purity specification is meaningful for researchers requiring minimal impurity interference in downstream applications.
| Evidence Dimension | Commercial Purity Specification |
|---|---|
| Target Compound Data | 98% |
| Comparator Or Baseline | 3-Methyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid: 95% |
| Quantified Difference | +3% absolute purity |
| Conditions | Vendor specification (Leyan for target; BenchChem for comparator) |
Why This Matters
Higher purity specification reduces the risk of confounding biological or chemical results from undefined impurities, making the target compound a more reliable choice for reproducible research.
